molecular formula C15H21NO3 B2459477 (2E)-N-(butan-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enamide CAS No. 497086-70-1

(2E)-N-(butan-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enamide

Cat. No.: B2459477
CAS No.: 497086-70-1
M. Wt: 263.337
InChI Key: NPERHIGIUSUQBW-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-(butan-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enamide is a synthetic enaminone derivative supplied for research purposes. This compound features a distinct (E)-configured α,β-unsaturated carbonyl system, a structural motif shared with a class of physiological cooling agents known to act as potent modulators of the TRPM8 (Transient Receptor Potential Melastatin 8) receptor, a cold and menthol sensor involved in thermosensation . The 2,4-dimethoxyphenyl substituent and the secondary amide functionality with an N-(butan-2-yl) group contribute to its specific molecular geometry, lipophilicity, and potential for target engagement, making it a candidate for investigating novel ligand-receptor interactions . Its core enaminone structure is associated with diverse biological activities, positioning it as a compound of interest for probing neurological and inflammatory pathways . Researchers can utilize this compound to explore its potential as a selective TRPM8 receptor agonist or antagonist, which is relevant for studies in pain perception, thermoregulation, and inflammatory conditions . Furthermore, structurally related enaminone and chalcone derivatives have demonstrated significant neuroprotective properties, anti-inflammatory effects via the modulation of cytokines such as TNF-α, IL-1β, and IL-6, and antioxidant capacity in preclinical models . The compound is provided with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-N-butan-2-yl-3-(2,4-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-5-11(2)16-15(17)9-7-12-6-8-13(18-3)10-14(12)19-4/h6-11H,5H2,1-4H3,(H,16,17)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPERHIGIUSUQBW-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C=CC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC(=O)/C=C/C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (E)-3-(2,4-Dimethoxyphenyl)Prop-2-Enoic Acid

The cinnamic acid precursor is synthesized via Knoevenagel condensation:
Reagents :

  • 2,4-Dimethoxybenzaldehyde (1.0 eq)
  • Malonic acid (1.2 eq)
  • Pyridine (2.0 eq, catalyst)
  • Ethanol (solvent)

Procedure :

  • Reflux at 80°C for 8 hr under N₂.
  • Acidify with HCl (1M) to pH 2.
  • Recrystallize from ethanol/water (3:1).

Yield : 78–82%

Acyl Chloride Formation and Amide Coupling

Step 1: Acid Chloride Synthesis

  • Reagents :
    • (E)-3-(2,4-Dimethoxyphenyl)prop-2-enoic acid (1.0 eq)
    • Thionyl chloride (3.0 eq)
    • Anhydrous DMF (catalytic)
  • Conditions :
    • Reflux at 70°C for 3 hr
    • Remove excess SOCl₂ under vacuum

Step 2: Amide Bond Formation

  • Reagents :
    • Butan-2-amine (1.5 eq)
    • Triethylamine (2.0 eq)
    • Dry THF (solvent)
  • Procedure :
    • Add acid chloride in THF dropwise to amine/TEA at 0°C.
    • Stir 4 hr at 25°C.
    • Wash with 5% NaOH, dry (Na₂SO₄), concentrate, and purify via silica chromatography (hexane:EtOAc 4:1).

Overall Yield : 65–68%

Direct Coupling Using Carbodiimide Reagents

EDCl/HOBt-Mediated Coupling

Reagents :

  • (E)-3-(2,4-Dimethoxyphenyl)prop-2-enoic acid (1.0 eq)
  • Butan-2-amine (1.2 eq)
  • EDCl (1.3 eq), HOBt (1.3 eq)
  • DIPEA (2.5 eq)
  • DCM (solvent)

Procedure :

  • Activate acid with EDCl/HOBt in DCM (0°C, 30 min).
  • Add amine and DIPEA, stir 12 hr at 25°C.
  • Extract with NaHCO₃, dry, and recrystallize from hexane.

Yield : 72–75%

HATU-Assisted Coupling

Reagents :

  • HATU (1.1 eq)
  • DMF (solvent)

Conditions :

  • 0°C to 25°C over 6 hr
  • Isolate via precipitation in ice-water

Yield : 70% (purity >98% by HPLC)

Microwave-Assisted One-Pot Synthesis

Reagents :

  • 2,4-Dimethoxybenzaldehyde (1.0 eq)
  • Malonic acid (1.1 eq)
  • Butan-2-amine (1.3 eq)
  • Ti(OiPr)₄ (0.2 eq)

Procedure :

  • Microwave irradiation (100°C, 300W) for 20 min.
  • Neutralize with citric acid, extract with EtOAc.

Yield : 58% (reduced stereoselectivity: E/Z = 85:15)

Enzymatic Aminolysis

Biocatalyst :

  • Candida antarctica Lipase B (CAL-B)

Conditions :

  • Vinyl ester of cinnamic acid + butan-2-amine
  • Solvent-free, 40°C, 24 hr

Yield : 50% (99% E-selectivity)

Comparative Analysis of Methods

Method Yield (%) Purity (%) E/Z Ratio Scalability
Acyl Chloride 65–68 95–97 >99:1 Industrial
EDCl/HOBt 72–75 98 >99:1 Lab-scale
Microwave 58 90 85:15 Limited
Enzymatic 50 99 99:1 Niche

Structural Characterization Data

¹H NMR (400 MHz, CDCl₃)

  • δ 7.52 (d, J = 15.6 Hz, 1H, CH=CO)
  • δ 6.48 (d, J = 15.6 Hz, 1H, NHCH)
  • δ 6.38–6.42 (m, 3H, Ar-H)
  • δ 3.87 (s, 3H, OCH₃)
  • δ 3.83 (s, 3H, OCH₃)
  • δ 4.05–4.12 (m, 1H, CH(CH₂CH₃))
  • δ 1.52 (d, J = 6.8 Hz, 3H, CH₃)
  • δ 1.29 (t, J = 7.2 Hz, 3H, CH₂CH₃)

¹³C NMR (101 MHz, CDCl₃)

  • δ 165.2 (CONH)
  • δ 148.1, 147.9 (C-OCH₃)
  • δ 126.4–131.8 (Ar-C)
  • δ 122.3 (CH=CO)

HPLC (C18, MeCN:H₂O 70:30)

  • tᵣ = 8.72 min
  • Purity: 98.4%

Critical Reaction Parameters

Temperature Control

  • Acyl chloride method requires strict T < 30°C to prevent racemization.
  • Microwave synthesis above 100°C promotes Z-isomer formation.

Solvent Effects

  • THF increases reaction rate vs. DCM (krel = 1.8).
  • Polar aprotic solvents (DMF) improve HATU-mediated coupling yields.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions. Quantitative studies reveal:

Conditions Products Yield Source
6M HCl, reflux (8 hrs)3-(2,4-dimethoxyphenyl)prop-2-enoic acid + butan-2-amine82%
10% NaOH, 80°C (4 hrs)Sodium salt of prop-2-enoic acid + butan-2-amine78%

Hydrolysis kinetics follow pseudo-first-order behavior with an activation energy (EaE_a) of 65.2 kJ/mol under acidic conditions.

Oxidation Reactions

The α,β-unsaturated enamide system participates in selective oxidations:

Epoxidation

Using mCPBA (meta-chloroperbenzoic acid):

Enamide+mCPBAEpoxide+mCBA\text{Enamide} + \text{mCPBA} \rightarrow \text{Epoxide} + \text{mCBA}

  • Conditions : Dichloromethane, 0°C, 12 hrs

  • Epoxide yield : 67%

Alkene Dihydroxylation

With OsO₄/N-methylmorpholine N-oxide (NMO):

EnamideOsO₄/NMOVicinal diol\text{Enamide} \xrightarrow{\text{OsO₄/NMO}} \text{Vicinal diol}

  • Conditions : THF/H₂O (3:1), 25°C, 24 hrs

  • Diol yield : 58%

Alkene Hydrogenation

Catalytic hydrogenation selectively reduces the double bond:

Catalyst Conditions Product Yield
Pd/C (5%)H₂ (1 atm), EtOH, 25°CN-(butan-2-yl)-3-(2,4-dimethoxyphenyl)propanamide91%

Amide Reduction

LiAlH₄ reduces the amide to a tertiary amine:

EnamideLiAlH₄N(butan2yl)3(2,4dimethoxyphenyl)prop2enamine\text{Enamide} \xrightarrow{\text{LiAlH₄}} N-(butan-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enamine

  • Conditions : Dry ether, reflux, 6 hrs

  • Amine yield : 73%

Cycloaddition Reactions

The conjugated enamide participates in [4+2] Diels-Alder reactions:

Dienophile Conditions Product Endo:Exo Ratio
Maleic anhydrideToluene, 110°C, 24 hrsBicyclic adduct with lactam ring85:15
TetracyanoethyleneCH₂Cl₂, 25°C, 48 hrsHexacyclic adduct92:8

Stereoselectivity correlates with electron-donating methoxy groups enhancing dienophilicity .

Nucleophilic Additions

The α,β-unsaturated system undergoes Michael additions:

Nucleophile Base Product Yield
BenzylthiolEt₃N3-(2,4-Dimethoxyphenyl)-4-(benzylthio)butanamide64%
DimethylamineK₂CO₃β-Amino amide derivative71%

Reaction rates follow the order: thiols > amines > alcohols, consistent with Hard-Soft Acid-Base theory .

Photochemical Reactions

UV irradiation (254 nm) induces [π2+π2] cyclization:

EnamidehνCyclobutane-fused lactam\text{Enamide} \xrightarrow{h\nu} \text{Cyclobutane-fused lactam}

  • Quantum yield : 0.32 ± 0.04

  • Diastereomeric excess : 88% (trans isomer)

Key Mechanistic Insights

  • Amide resonance stabilization directs electrophilic attacks to the β-carbon of the enamide .

  • Methoxy substituents enhance aromatic ring electron density, accelerating electrophilic substitutions at the para position.

  • Steric effects from the butan-2-yl group limit rotational freedom, favoring syn-addition pathways .

This reactivity profile enables applications in pharmaceutical synthesis (via functional group interconversions) and materials science (through cycloaddition-derived polymers). Experimental validation using HPLC-MS and ¹H/¹³C NMR confirms reaction outcomes .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (2E)-N-(butan-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enamide exhibit significant anticancer properties. A study demonstrated that derivatives with methoxy substitutions can inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for cancer therapy .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Enzyme Inhibition

Recent investigations have focused on the enzyme inhibitory potential of similar compounds. For instance, derivatives were tested against α-glucosidase and acetylcholinesterase enzymes, showing promising results as potential therapeutic agents for Type 2 diabetes mellitus and Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of enaminones related to this compound. The results indicated that certain structural modifications enhanced the anticancer activity against human breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation published in Pharmacological Reports, researchers explored the anti-inflammatory effects of various enamine derivatives. The study highlighted that this compound exhibited a notable reduction in nitric oxide production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Data Tables

Application AreaKey FindingsReference
Anticancer ActivityInduced apoptosis in cancer cell lines
Anti-inflammatory EffectsInhibited pro-inflammatory cytokines
Enzyme InhibitionPotential inhibitors for α-glucosidase and acetylcholinesterase

Mechanism of Action

The mechanism of action of (2E)-N-(butan-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sec-butyl and 2,4-dimethoxyphenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The target compound shares a core cinnamanilide scaffold with derivatives discussed in recent studies. Key structural variations include:

Compound Name Phenyl Substituents Amide Substituent Key Features Reference
(2E)-N-(butan-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enamide 2,4-dimethoxy butan-2-yl Electron-donating methoxy groups; branched alkyl chain -
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10) 3-fluoro, 4-CF₃ aryl (3-fluoro-4-CF₃ phenyl) Strongly electron-withdrawing CF₃ group; high antimicrobial activity
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide 4-chloro aryl (3,5-bis-CF₃ phenyl) Chlorinated phenyl; bis-CF₃ enhances lipophilicity and potency
(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (Compound 2j) 3,4-dichloro aryl (4-CF₃ phenyl) Dichloro substitution broadens antimicrobial spectrum
(2E)-N-(2,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide 4-propoxy aryl (2,4-dimethoxy phenyl) Alkoxy groups modulate solubility and binding

Key Structural Insights :

  • Phenyl Ring Substitutions: Electron-withdrawing groups (e.g., Cl, CF₃) enhance antibacterial activity by increasing electrophilicity and membrane penetration .
  • Amide Substituents : Alkyl chains (e.g., butan-2-yl) may reduce cytotoxicity compared to aryl groups (e.g., 3,5-bis-CF₃ phenyl), which correlate with higher lipophilicity and cytotoxicity .
Antimicrobial Activity
  • Target Compound: Limited direct data, but structural analogs with methoxy groups (e.g., compound 20 in ) show moderate activity against Staphylococcus aureus and anti-inflammatory effects.
  • Chlorinated Derivatives: 3,4-Dichloro-substituted compounds (e.g., compound 2j) exhibit submicromolar activity against MRSA and Mycobacterium tuberculosis, outperforming non-chlorinated analogs .
  • Trifluoromethyl Derivatives : Compounds with CF₃ groups (e.g., compound 10) demonstrate bactericidal activity comparable to ampicillin but higher cytotoxicity .
Cytotoxicity
  • Alkyl-substituted amides (e.g., butan-2-yl) generally show lower cytotoxicity (IC₅₀ > 10 µM) compared to aryl-substituted analogs. For example, compound 2k (trifluoromethoxy-substituted) retains high antimicrobial activity with minimal cytotoxicity .
Physicochemical Properties

Lipophilicity (logD₇.₄) is critical for membrane permeability and activity:

Compound Type logD₇.₄ (Experimental) Key Trends
Target Compound Estimated ~2.5–3.0* Moderate lipophilicity due to methoxy and alkyl groups
Chlorinated Cinnamanilides 3.8–4.5 Higher logD correlates with broader antimicrobial activity
Trifluoromethyl Derivatives 4.0–4.8 Elevated logD linked to cytotoxicity

*Estimated using consensus ClogP models from .

Structure-Activity Relationship (SAR) Trends

Phenyl Ring :

  • Meta/para positions : Halogen or CF₃ substitutions at meta/para enhance antibacterial activity .
  • Ortho positions : Methoxy or bulky groups at ortho improve anti-inflammatory effects but reduce antimicrobial potency .

Amide Group :

  • Alkyl vs. Aryl : Alkyl chains (e.g., butan-2-yl) improve pharmacokinetic profiles but may reduce target binding affinity compared to aryl groups .

Biological Activity

The compound (2E)-N-(butan-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enamide is an organic molecule with potential biological activity due to its unique structural features. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Structural Characteristics

Chemical Structure:

  • Molecular Formula: C₁₅H₂₁NO₃
  • Molecular Weight: 263.337 g/mol
  • Structural Features: The compound contains a prop-2-enamide backbone with a butan-2-yl substituent and a 2,4-dimethoxyphenyl group. The presence of methoxy groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity

The biological activity of This compound can be categorized into several key areas:

Antioxidant Properties

Compounds with similar structures have demonstrated significant antioxidant activity. The methoxy groups in the aromatic ring may contribute to this effect by scavenging free radicals, thus protecting cells from oxidative stress.

Cytotoxic Effects

Research indicates that related compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation through interaction with specific cellular pathways.

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties are noteworthy. Similar amides have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, suggesting that this compound may also possess such capabilities.

The biological interactions of This compound are likely mediated through its binding affinity to various receptors or enzymes. Techniques such as molecular docking simulations and in vitro assays are employed to elucidate these interactions.

Synthesis Methods

Synthesis of This compound can be achieved through several methods:

  • Direct Amide Formation:
    • Reacting the corresponding carboxylic acid with butan-2-amine under dehydrating conditions.
  • Coupling Reactions:
    • Utilizing coupling agents to facilitate the formation of the amide bond between the amine and acid derivatives.
  • Optimization Techniques:
    • Methods are often optimized for yield and purity, employing techniques such as chromatography for purification.

Study 1: Anticancer Activity

A study investigating the anticancer properties of structurally similar compounds found that they significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to cell cycle arrest and apoptosis induction, highlighting the therapeutic potential of compounds like This compound in cancer treatment.

Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory effects of methoxy-substituted amides demonstrated their ability to reduce inflammation in animal models. The study reported a decrease in levels of inflammatory markers following treatment with these compounds, suggesting a potential application in managing inflammatory diseases.

Study 3: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of This compound to various biological targets. These studies indicated promising interactions with enzymes involved in metabolic pathways, further supporting its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2E)-N-(butan-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : React 2,4-dimethoxycinnamic acid with butan-2-amine in the presence of a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP) to form the amide bond. Alternative routes may involve condensation reactions using activated esters.
  • Step 2 : Optimize solvent choice (e.g., dichloromethane or THF) and temperature (room temperature to 60°C) to enhance yield. Monitor reaction progress via TLC or HPLC .
  • Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the pure (2E)-isomer. Confirm stereochemistry via NOESY NMR .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify the (2E)-configuration (e.g., coupling constants JH,H1516 HzJ_{H,H} \approx 15–16\ \text{Hz} for trans-alkene protons) and methoxy group integration .
  • HPLC/MS : Employ reverse-phase HPLC with a C18 column and mass spectrometry to assess purity (>95%) and molecular ion consistency .
  • X-ray Crystallography (if crystalline): Resolve bond angles and dihedral angles to confirm spatial arrangement, particularly the orientation of the dimethoxyphenyl group .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of similar enamide derivatives?

  • Approach :

  • Comparative Assays : Test the compound alongside structurally analogous derivatives (e.g., bromophenyl or nitro-substituted enamide analogs) in standardized bioassays (e.g., kinase inhibition or antimicrobial activity) to isolate substituent-specific effects .
  • Computational Modeling : Perform molecular docking studies to predict binding affinities to target proteins (e.g., COX-2 or EGFR), correlating results with experimental IC50_{50} values. Address discrepancies by evaluating solvent accessibility and conformational flexibility .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may influence bioactivity, particularly under physiological pH or oxidative conditions .

Q. How can researchers design experiments to study the compound’s reactivity under varying conditions?

  • Experimental Design :

  • Oxidative Stability : Expose the compound to H2_2O2_2 or UV light and monitor degradation via UV-Vis spectroscopy. Compare results with derivatives lacking methoxy groups to assess electron-donating effects .
  • Nucleophilic Substitution : React the enamide with Grignard reagents or amines to explore regioselectivity at the α,β-unsaturated carbonyl. Use 19^{19}F NMR (if fluorinated analogs are synthesized) to track reaction pathways .
  • Acid/Base Hydrolysis : Investigate pH-dependent amide bond cleavage using HCl/NaOH and characterize products via IR spectroscopy (amide I/II band shifts) .

Data Contradiction Analysis

Q. How should conflicting data on solubility and aggregation behavior be addressed?

  • Resolution Strategies :

  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radius in aqueous buffers (e.g., PBS) to detect aggregation. Compare with organic solvents (e.g., DMSO) to differentiate intrinsic solubility vs. colloidal formation .
  • Co-solvent Screening : Test solubilizing agents (e.g., cyclodextrins or surfactants) to improve bioavailability while maintaining structural integrity. Validate via cytotoxicity assays .

Structural and Mechanistic Insights

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., a kinase) and measure binding kinetics (kon_\text{on}/koff_\text{off}) in real-time. Compare with mutagenesis data to identify critical binding residues .
  • Cryo-EM : For large protein complexes, resolve binding conformations at near-atomic resolution, focusing on hydrophobic pockets accommodating the dimethoxyphenyl group .

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